

DL-Pantolactone CAS number and molecular formula

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Compound of Interest

Compound Name: *DL-Pantolactone*

Cat. No.: *B117006*

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In-Depth Technical Guide to DL-Pantolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DL-Pantolactone**, a versatile chiral intermediate with significant applications in the pharmaceutical and chemical industries. This document details its chemical identity, physicochemical properties, synthesis, and chiral resolution. Furthermore, it delves into its critical role as a chiral building block in asymmetric synthesis and explores the emerging biological significance of its derivatives as potential therapeutic agents.

Core Data: Chemical Identity and Physicochemical Properties

DL-Pantolactone, the racemic mixture of (R)-(-)- and (S)-(+)-pantolactone, is a pivotal precursor in the synthesis of pantothenic acid (Vitamin B5) and its derivatives.^{[1][2]} Its chemical and physical characteristics are fundamental to its application in various synthetic protocols.

| Identifier | Value | Reference |
|-------------------|---|--------------|
| Chemical Name | (±)-Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone | [3][4] |
| Synonyms | DL-Pantoyl lactone, rac-pantolactone | [3][4] |
| CAS Number | 79-50-5 | [3][4][5][6] |
| Molecular Formula | C ₆ H ₁₀ O ₃ | [3][4][5][6] |
| Molecular Weight | 130.14 g/mol | [4][5][6] |
| Appearance | White crystalline powder | [1][3] |
| Melting Point | 74-78 °C | [4][5] |
| Boiling Point | 121 °C @ 11 mmHg | [5] |
| Water Solubility | 1 g / 10 mL | [5] |
| pKa | 13.12 ± 0.40 (Predicted) | [5] |

Synthesis and Chiral Resolution

The industrial production of enantiomerically pure pantolactone, particularly the D-(-)-enantiomer, is a critical process for the synthesis of D-pantothenic acid.[6][7] The process begins with the synthesis of the racemic mixture, **DL-Pantolactone**, followed by a highly selective chiral resolution step.

Synthesis of DL-Pantolactone

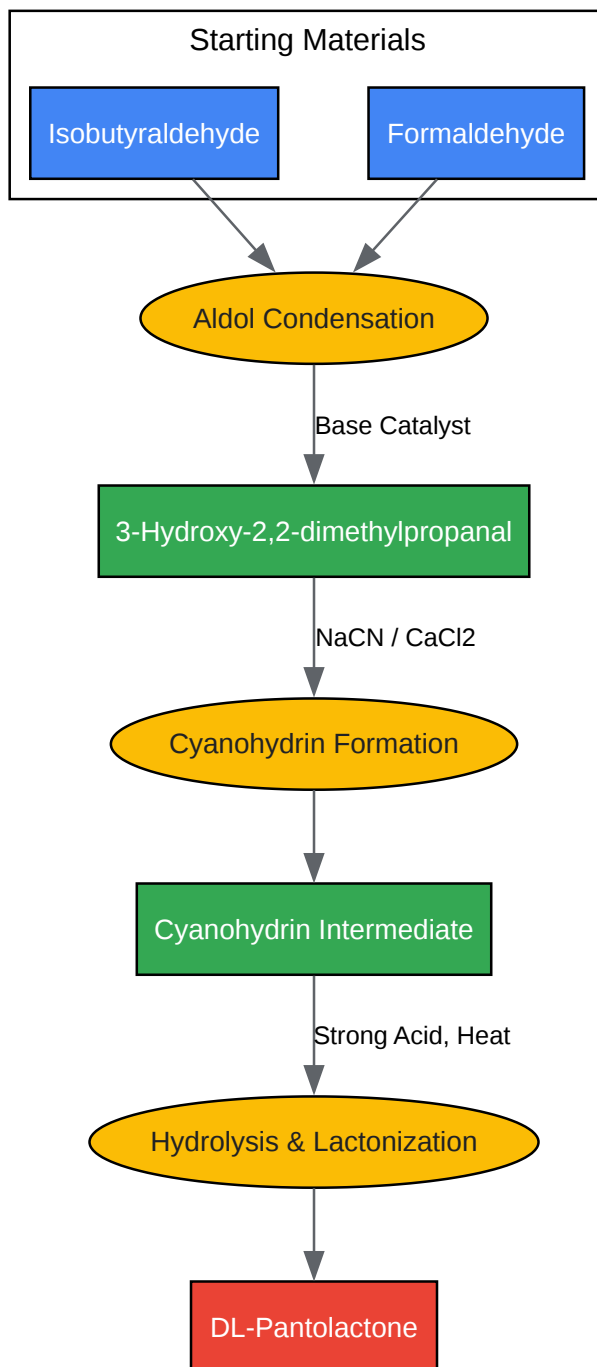
The synthesis of **DL-Pantolactone** is typically achieved through a multi-step process commencing from isobutyraldehyde and formaldehyde.[8][9]

Experimental Protocol: Synthesis of DL-Pantolactone

- Aldol Condensation:** Isobutyraldehyde is reacted with formaldehyde in the presence of a base catalyst (e.g., potassium carbonate) to form 3-hydroxy-2,2-dimethylpropanal.[8]

- **Cyanohydrin Formation:** The resulting aldehyde is then reacted with a cyanide source, such as sodium cyanide, often in the presence of a promoter like calcium chloride, to form the cyanohydrin intermediate, 2,4-dihydroxy-3,3-dimethylbutyronitrile.^{[8][9][10]}
- **Hydrolysis and Lactonization:** The cyanohydrin is subsequently subjected to acidic hydrolysis. The strong acid catalyzes the hydrolysis of the nitrile group to a carboxylic acid and promotes the intramolecular cyclization (lactonization) to yield **DL-Pantolactone**.^{[8][9]} The crude product is then typically purified by vacuum distillation or recrystallization.^[9]

General Synthesis of DL-Pantolactone

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Caption: Synthetic workflow for **DL-Pantolactone**.

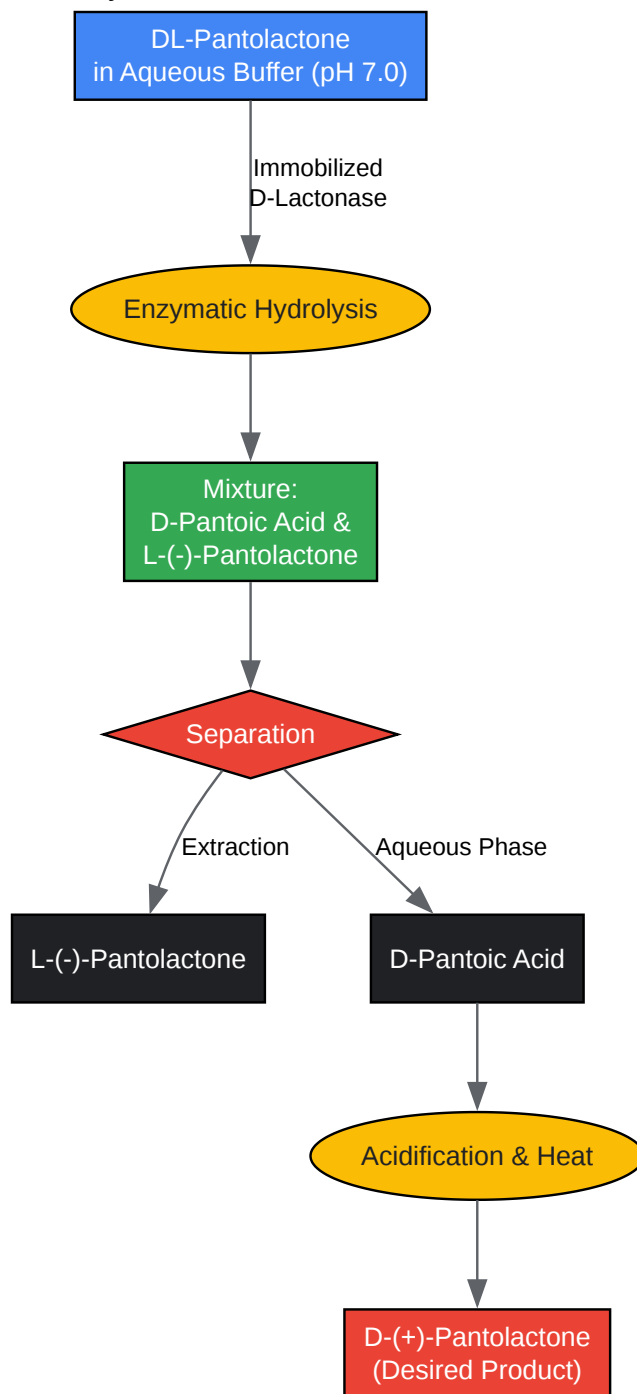
Chiral Resolution of DL-Pantolactone

The separation of the racemic mixture into its constituent enantiomers is most efficiently achieved via enzymatic kinetic resolution. This method leverages the high stereoselectivity of enzymes, typically a D-lactonase, to selectively hydrolyze one enantiomer.

Experimental Protocol: Enzymatic Kinetic Resolution of **DL-Pantolactone**

- **Biocatalyst Preparation:** Whole cells of a microorganism expressing a D-lactonase (e.g., recombinant *Pichia pastoris* or *Escherichia coli*) are cultured and harvested. For industrial applications, these cells are often immobilized in a matrix like calcium alginate to enhance stability and reusability.[\[7\]](#)[\[9\]](#)
- **Enzymatic Hydrolysis:** The immobilized biocatalyst is added to an aqueous solution of **DL-Pantolactone**. The reaction is conducted in a stirred tank reactor at a controlled temperature (e.g., 28-30°C) and pH (e.g., 7.0).[\[4\]](#)[\[7\]](#)[\[11\]](#) The D-lactonase selectively hydrolyzes D-(+)-pantolactone to D-pantoic acid, leaving the L-(-)-pantolactone unreacted.
- **Monitoring and Separation:** The reaction progress is monitored by HPLC to achieve approximately 50% conversion.[\[4\]](#) Upon completion, the biocatalyst is filtered off for reuse.
- **Product Isolation:** The aqueous solution now contains D-pantoic acid and L-(-)-pantolactone. The unreacted L-pantolactone can be extracted with an organic solvent. The D-pantoic acid remaining in the aqueous phase is then re-lactonized back to D-(+)-pantolactone by acidification and heating.[\[6\]](#)[\[7\]](#)

Enzymatic Resolution of DL-Pantolactone

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Caption: Workflow for chiral resolution.

Applications in Drug Development and Asymmetric Synthesis

While the primary use of D-pantolactone is as a precursor to Vitamin B5, its utility extends to being a valuable chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds.

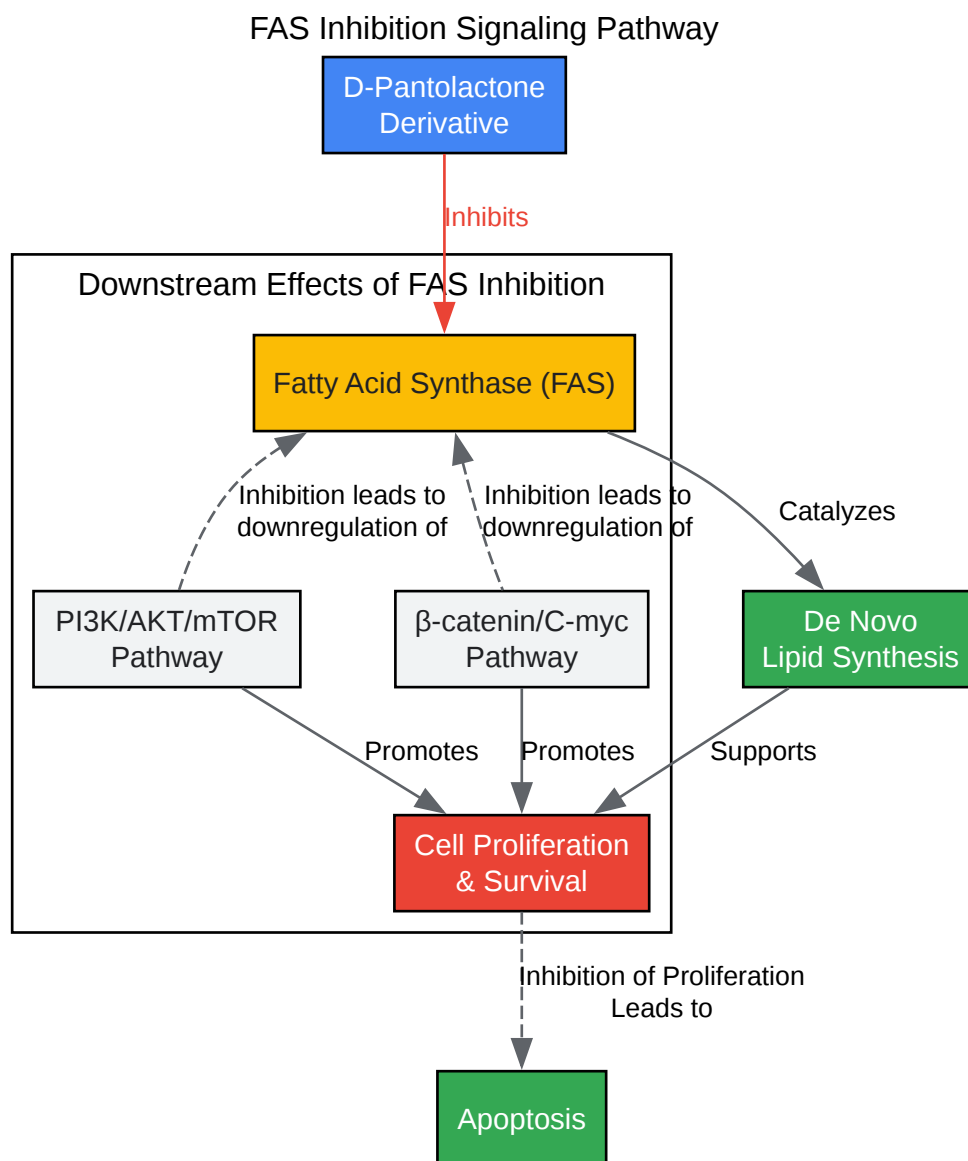
Pantolactone as a Chiral Auxiliary

In asymmetric synthesis, a chiral auxiliary is temporarily incorporated into a substrate to direct the formation of a new stereocenter. The D-enantiomer of pantolactone is often used for this purpose. For instance, in asymmetric Diels-Alder reactions, an acrylate ester of (R)-pantolactone can be used as the dienophile. The bulky, stereodefined structure of the pantolactone moiety sterically hinders one face of the dienophile, leading to a highly diastereoselective cycloaddition with a diene. Following the reaction, the chiral auxiliary can be cleaved and recovered.

Biological Activity of Pantolactone Derivatives: FAS Inhibition

Recent research has uncovered a significant biological activity for derivatives of D-(-)-pantolactone as inhibitors of Fatty Acid Synthase (FAS).^{[3][12]} FAS is a key enzyme in de novo lipogenesis and is often overexpressed in various cancer cells, making it an attractive therapeutic target.^{[8][12][13]} Inhibition of FAS in cancer cells can lead to a depletion of necessary lipids for membrane formation and can disrupt signaling pathways, ultimately inducing apoptosis.^{[8][13]}

The inhibition of FAS by these derivatives disrupts critical downstream signaling pathways that promote cancer cell proliferation and survival. Key affected pathways include the PI3K/AKT/mTOR and the β -catenin/C-myc signaling cascades.^{[4][6]}



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Caption: Downstream effects of FAS inhibition.

Conclusion

DL-Pantolactone is a compound of significant industrial and academic interest. Its straightforward synthesis and efficient enzymatic resolution provide access to enantiomerically pure forms, which are indispensable for the production of Vitamin B5 and for use as chiral auxiliaries in complex organic synthesis. The recent discovery of the potent biological activity of its derivatives as Fatty Acid Synthase inhibitors has opened new and exciting avenues for drug

development, particularly in the field of oncology. This guide provides the core technical information required for researchers and scientists to effectively utilize and innovate with this versatile molecule.

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